molecular formula C9H11NO3 B1401282 Ethyl 2-amino-6-hydroxybenzoate CAS No. 64241-02-7

Ethyl 2-amino-6-hydroxybenzoate

Cat. No.: B1401282
CAS No.: 64241-02-7
M. Wt: 181.19 g/mol
InChI Key: WMPIXNYJHKHSJG-UHFFFAOYSA-N
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Description

Ethyl 2-amino-6-hydroxybenzoate is an organic compound with the molecular formula C9H11NO3 It is a derivative of benzoic acid, featuring an amino group at the 2-position and a hydroxy group at the 6-position, with an ethyl ester functional group

Biochemical Analysis

Biochemical Properties

Ethyl 2-amino-6-hydroxybenzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in metabolic pathways, such as those responsible for the degradation of aromatic compounds . These interactions often involve the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity of the enzymes and the overall biochemical pathways.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the expression of certain genes involved in metabolic processes . Additionally, it can alter cellular metabolism by interacting with key metabolic enzymes, thereby influencing the overall metabolic flux within the cell.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It can bind to specific biomolecules, such as enzymes and proteins, leading to enzyme inhibition or activation . These binding interactions often involve hydrogen bonds and other non-covalent interactions, which can alter the conformation and activity of the target biomolecules. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The degradation products can have different biochemical properties and effects on cellular function. Long-term studies have also indicated that this compound can have sustained effects on cellular metabolism and gene expression, although these effects may diminish over time as the compound degrades.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been observed to have minimal adverse effects and can positively influence metabolic processes . At higher doses, it can exhibit toxic effects, including disruptions in metabolic pathways and adverse impacts on organ function. Threshold effects have been observed, where the compound’s beneficial effects are only seen within a specific dosage range, beyond which toxicity becomes apparent.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to the degradation of aromatic compounds . It interacts with enzymes such as 2-hydroxymuconic 6-semialdehyde dehydrogenase and 4-oxalocrotonate tautomerase, which are involved in the breakdown of aromatic rings. These interactions can influence the overall metabolic flux and the levels of various metabolites within the cell.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can influence the localization and accumulation of the compound within different cellular compartments. For example, it may be transported into the mitochondria or other organelles, where it can exert its biochemical effects.

Subcellular Localization

The subcellular localization of this compound can significantly impact its activity and function. It has been observed to localize within specific cellular compartments, such as the mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide the compound to its target compartments. The activity of this compound can be influenced by its localization, as it may interact with different biomolecules within different cellular environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-amino-6-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2-amino-6-hydroxybenzoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction typically requires refluxing the mixture to achieve the desired esterification.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can significantly improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-amino-6-hydroxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a quinone derivative.

    Reduction: The amino group can be reduced to form an amine derivative.

    Substitution: The amino and hydroxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates depending on the reagents used.

Scientific Research Applications

Ethyl 2-amino-6-hydroxybenzoate has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

    Biology: It is used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Comparison with Similar Compounds

Ethyl 2-amino-6-hydroxybenzoate can be compared with other similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester.

    2-amino-4-hydroxybenzoic acid: Lacks the ester group, which affects its solubility and reactivity.

    2-amino-6-methoxybenzoic acid: Features a methoxy group instead of a hydroxy group, altering its chemical properties.

Properties

IUPAC Name

ethyl 2-amino-6-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-2-13-9(12)8-6(10)4-3-5-7(8)11/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMPIXNYJHKHSJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=CC=C1O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90743171
Record name Ethyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64241-02-7
Record name Ethyl 2-amino-6-hydroxybenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=64241-02-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-amino-6-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90743171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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